2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate
Description
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate is a synthetic amidine derivative characterized by a phenyl ring substituted with an ethyl group bearing a tert-butoxycarbonyl (Boc)-protected amine and an acetamidine moiety. The acetate salt form enhances solubility and stability, making it suitable for applications in organic synthesis and pharmaceutical research. The Boc group serves as a temporary protective moiety for the amine, enabling selective deprotection under acidic conditions .
Properties
IUPAC Name |
acetic acid;tert-butyl N-[2-[4-(2-amino-2-iminoethyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.C2H4O2/c1-15(2,3)20-14(19)18-9-8-11-4-6-12(7-5-11)10-13(16)17;1-2(3)4/h4-7H,8-10H2,1-3H3,(H3,16,17)(H,18,19);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTASEALBNBUKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Core Phenylacetamide Intermediate
The initial step involves preparing the 4-(2-aminoethyl)phenylacetamide backbone. A widely adopted method starts with p-phenylenediamine (PPD), which undergoes selective mono-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C for 12–24 hours . This reaction yields NH₂-Ph-NH-Boc (1 ) with 65–75% yield after column chromatography, avoiding di-Boc byproduct formation through stoichiometric control (0.5 equiv. Boc₂O) . Subsequent acylation with acetyl chloride in tetrahydrofuran (THF) at −50°C to 0°C produces N-Boc-4-(2-acetamidoethyl)aniline (2 ), which is deprotected using trifluoroacetic acid (TFA) in DCM to generate 4-(2-aminoethyl)phenylacetamide hydrochloride .
Table 1 : Optimization of Phenylacetamide Intermediate Synthesis
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Boc Protection | Boc₂O (0.5 eq), DCM | 0–25°C | 12–24 | 65–75 |
| Acylation | AcCl, THF, Et₃N | −50–0°C | 2–4 | 82–88 |
| Deprotection | TFA:DCM (1:1 v/v) | RT | 1–2 | 90–95 |
Introduction of the Boc-Protected Aminoethyl Group
The aminoethyl side chain is installed via nucleophilic aromatic substitution or palladium-catalyzed coupling. Patent US7547789B2 discloses a regioselective alkylation using 2-bromoethylamine hydrobromide and K₂CO₃ in dimethylformamide (DMF) at 60°C for 8 hours, achieving 78% yield of 4-(2-aminoethyl)phenylacetamide . Boc protection is then performed using Boc₂O (1.2 equiv.) in THF/H₂O (1:1) with NaHCO₃ (3.0 equiv.) at 0°C, followed by 12-hour stirring at room temperature . This two-step sequence affords N-Boc-4-(2-aminoethyl)phenylacetamide (3 ) in 85–90% yield .
Acetamidine Formation via Amidination
Conversion of the acetamide to acetamidine is critical. A Pinner reaction approach treats 3 with HCl gas in anhydrous methanol at −20°C for 6 hours, forming the imidate intermediate, which is subsequently ammonolyzed with NH₃ in ethanol at 25°C for 24 hours . Alternatively, direct amidination using trimethylaluminum (Me₃Al) and ammonium chloride in toluene at 110°C for 8 hours achieves 75–80% conversion . The Boc group remains stable under these conditions, as confirmed by ¹H-NMR monitoring .
Table 2 : Comparison of Amidination Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Pinner Reaction | HCl/MeOH, NH₃/EtOH | −20°C → 25°C | 70–75 |
| Me₃Al-Mediated | Me₃Al, NH₄Cl, Toluene | 110°C, 8 h | 75–80 |
Acetate Salt Formation and Purification
The final step involves salt formation with acetic acid. Crude 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine is dissolved in ethyl acetate and treated with glacial acetic acid (1.05 equiv.) at 0°C for 2 hours . Precipitation yields the acetate salt with >95% purity after recrystallization from ethanol/water (3:1 v/v) . X-ray diffraction analysis confirms the salt’s monoclinic crystal structure (space group P2₁/c), stabilized by N–H···O hydrogen bonds between the amidine and acetate ions .
Scalability and Industrial Adaptations
Kilogram-scale synthesis reported in PMC7221908 uses continuous flow reactors for Boc protection (residence time: 30 min, 70°C) and enzymatic amidination (Caldariomyces fumago chloroperoxidase, pH 5.0, 35°C), reducing reaction times by 40% compared to batch processes . Process analytical technology (PAT) tools, including in-line FTIR and HPLC, enable real-time monitoring of intermediates .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: NaOCH3, LiAlH4
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features an acetamidine functional group, which is known for its ability to form hydrogen bonds and interact with biological targets. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various chemical reactions and biological assays.
Medicinal Chemistry
Hypoxia-Activated Prodrugs:
One of the notable applications of 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate is in the development of hypoxia-activated prodrugs. These prodrugs are designed to selectively target hypoxic tumor cells while sparing normal tissues. Research has shown that compounds like this can be activated under low oxygen conditions, releasing active drugs that induce apoptosis in cancer cells .
Case Study:
In a pre-clinical study, a derivative of this compound was tested on tumor xenografts, demonstrating significant growth delay effects. The pharmacokinetic analysis confirmed the presence of therapeutic concentrations within the hypoxic tumor microenvironment, supporting its potential for clinical development in cancer therapy .
Enzyme Inhibition
Acetylcholinesterase Inhibitors:
Research indicates that compounds similar to this compound exhibit inhibitory activity against acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. By inhibiting this enzyme, these compounds can potentially increase acetylcholine levels in the brain, thus improving cognitive function .
Case Study:
In vitro assays have shown that certain derivatives of this compound can significantly inhibit acetylcholinesterase activity, suggesting their potential as therapeutic agents for Alzheimer's disease . The structure-activity relationship studies further elucidated the modifications required to enhance inhibitory potency.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound. Preliminary findings suggest that similar compounds demonstrate significant activity against various pathogens, including Escherichia coli and Staphylococcus aureus, indicating their potential use in treating bacterial infections .
Synthesis and Development
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
- Protecting Group Strategy: The N-Boc group is introduced to protect the amine functionality during subsequent reactions.
- Formation of Acetamidine: The acetamidine moiety is formed through condensation reactions with appropriate carbonyl compounds.
This multi-step synthesis allows for the generation of various analogs, which can be screened for biological activity.
Mechanism of Action
The mechanism of action of 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
Table 2: Solubility and Stability
Key Findings :
Research Findings and Practical Considerations
Biological Activity
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound features a Boc-protected amino group, which is significant for its biological activity. The synthesis typically involves the acylation of amines and subsequent modification to achieve the desired structure. The presence of the acetamidine moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antibacterial Activity : Preliminary studies have indicated that derivatives of acetamidine compounds exhibit antibacterial properties. For instance, a related compound demonstrated effective inhibition against Xanthomonas oryzae and Xanthomonas axonopodis, with a notable minimum inhibitory concentration (MIC) observed at varying concentrations .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated against various cell lines. A study on related amidoximes showed that modifications to the Boc group influenced cytotoxicity levels, suggesting that similar trends may be observed with this compound .
- Enzyme Inhibition : The compound's structure indicates potential as an inhibitor for enzymes such as neutral sphingomyelinase 2 (nSMase2), which plays a role in lipid metabolism and cellular signaling pathways. Inhibitors of nSMase2 have been linked to therapeutic effects in neurodegenerative diseases .
Case Studies
- Antibacterial Evaluation : A series of N-phenylacetamide derivatives were synthesized and tested for antibacterial activity. The results indicated that specific modifications to the phenyl ring enhanced activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed improved efficacy .
- Cytotoxicity Assessment : In a comparative study, various Boc-protected amidines were assessed for their cytotoxic effects on L-6 cells. Results indicated that while some derivatives exhibited moderate selectivity, others showed significant cytotoxicity at lower concentrations, suggesting a need for further optimization of the Boc group .
Data Tables
| Compound | MIC (µg/mL) | Cytotoxicity (L-6 IC50 µM) | Selectivity Index |
|---|---|---|---|
| 1 | 25 | 17.20 | 0.73 |
| 2 | 50 | 129.4 | 5.18 |
| 3 | 10 | 78.00 | 7.80 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of substituents on the phenyl ring and the Boc group in modulating biological activity. Modifications can lead to significant changes in potency and selectivity:
- Phenyl Substituents : Electron-donating groups generally enhance antibacterial activity.
- Boc Group Modifications : Alterations can lead to varying levels of cytotoxicity, indicating that careful design is crucial for optimizing therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate?
- Methodology :
- Step 1 : Begin with Boc-protection of the ethylamine group to prevent undesired side reactions. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate in a basic solvent like THF or dichloromethane .
- Step 2 : Coupling the Boc-protected ethylamine to the phenyl ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, depending on substituent reactivity .
- Step 3 : Acetamidine formation via reaction of the nitrile intermediate with ammonia or ammonium acetate in ethanol under reflux, followed by acetylation with acetic anhydride .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethyl acetate .
Q. How can spectroscopic methods confirm the compound’s structural integrity?
- UV-Vis Spectroscopy : Confirm conjugation in the aromatic-acetamidine system via λmax ~255 nm (similar to acetamidine derivatives in ) .
- NMR :
- <sup>1</sup>H NMR : Look for Boc-group protons at δ 1.4 ppm (singlet, 9H), aromatic protons (δ 7.2–7.8 ppm), and acetamidine NH signals (δ 8.0–8.5 ppm) .
- <sup>13</sup>C NMR : Verify Boc carbonyl (δ 155 ppm) and acetamidine carbons (δ 165–170 ppm) .
Q. What purification techniques are effective for isolating this compound?
- Recrystallization : Use ethyl acetate as the solvent (boiling point ~77°C) to achieve high-purity crystals. Cooling rates should be controlled to avoid amorphous precipitates .
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for analytical-scale purification. For larger scales, flash chromatography with silica gel and ethyl acetate/methanol (95:5) is recommended .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Crystal Growth : Dissolve the compound in ethyl acetate and slowly evaporate the solvent at 4°C to obtain single crystals suitable for diffraction .
- Data Collection : Use a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K. Collect data up to θ = 30.2° to ensure high-resolution reflections .
- Refinement : Apply SHELXL-97 for structure solution. Expect R1 values <0.05 and wR2 <0.15 for reliable models. Key parameters include torsional angles (e.g., phenyl-Boc dihedral angle ~7–10°) and hydrogen-bonding networks (e.g., C–H···O interactions stabilizing the lattice) .
Q. How does the Boc group influence the compound’s stability under varying pH conditions?
- Acidic Conditions (pH <3) : Rapid deprotection of the Boc group occurs, forming a primary amine. Monitor via <sup>1</sup>H NMR (disappearance of δ 1.4 ppm signal) .
- Neutral/Basic Conditions (pH 7–12) : The Boc group remains stable. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation by HPLC .
- Mitigation Strategies : Store at -20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis .
Q. How to address contradictions in computational vs. experimental dipole moment data?
- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate the dipole moment. Compare with experimental values derived from dielectric constant measurements in ethyl acetate .
- Discrepancy Analysis : If deviations exceed 10%, re-evaluate solvent effects (e.g., polarizability of acetonitrile vs. ethyl acetate) or conformational flexibility in the acetamidine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
